molecular formula C17H13BrN2O3 B11349618 N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11349618
M. Wt: 373.2 g/mol
InChI Key: QCNHLGFTEHKSIO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and an oxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3-bromophenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, followed by cyclization to form the oxazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13BrN2O3/c1-22-14-7-5-11(6-8-14)16-10-15(20-23-16)17(21)19-13-4-2-3-12(18)9-13/h2-10H,1H3,(H,19,21)

InChI Key

QCNHLGFTEHKSIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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